2-(5-{(Z)-2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of functional groups, including a difluoromethoxyphenyl group, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridyl group to the oxadiazole ring.
Addition of the difluoromethoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a difluoromethoxyphenyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-2-[4-(METHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE
- 2-{(Z)-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE
- 2-{(Z)-2-[4-(CHLOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE
Uniqueness
The presence of the difluoromethoxy group in 2-{(Z)-2-[4-(DIFLUOROMETHOXY)PHENYL]-1-ETHENYL}-5-(2-PYRIDYL)-1,3,4-OXADIAZOLE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H11F2N3O2 |
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Molecular Weight |
315.27 g/mol |
IUPAC Name |
2-[(Z)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H11F2N3O2/c17-16(18)22-12-7-4-11(5-8-12)6-9-14-20-21-15(23-14)13-3-1-2-10-19-13/h1-10,16H/b9-6- |
InChI Key |
HCHQGHIAHJBLCI-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)/C=C\C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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